molecular formula C10H11NO5 B8422701 Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate

Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate

Cat. No. B8422701
M. Wt: 225.20 g/mol
InChI Key: LFPHQGWUFWTZOK-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

2-Hydroxy-5-methyl-3-nitrobenzoic acid (10.0 g) was dissolved in absolute ethanol (50 ml) and the solution was treated with concentrated sulphuric acid (3.0 ml), slowly with stirring. The mixture was heated at reflux for 20 hours and then poured into water (250 ml). The resulting yellow solid was recrystallised from ethanol to give ethyl 2-hydroxy-5-methyl-3-nitrobenzoate (7.5 g), m.p. 97° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.O.[CH2:21](O)[CH3:22]>>[OH:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([CH3:14])=[CH:7][C:3]=1[C:4]([O:6][CH2:21][CH3:22])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])C
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
slowly with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OCC)C=C(C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.